

Application Note: Quantitative Analysis of Reactive Yellow 185 using UV-Vis Spectroscopy

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Compound of Interest

Compound Name: Reactive yellow 185

Cat. No.: B1168554

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Introduction

Reactive Yellow 185 is a type of azo dye widely used in the textile industry for dyeing cellulosic fibers.[1] Its widespread use necessitates accurate and efficient analytical methods for its quantification in various matrices, including wastewater, textile effluents, and dye formulations. This application note describes a detailed protocol for the quantitative analysis of **Reactive Yellow 185** using UV-Visible (UV-Vis) spectroscopy, a simple, cost-effective, and reliable analytical technique. The method is based on the Beer-Lambert law, which establishes a linear relationship between the absorbance of a solution and the concentration of the analyte. [2][3][4][5]

Principle

UV-Vis spectroscopy measures the amount of light absorbed by a sample at a specific wavelength.[6] For a given analyte in a solution, the absorbance is directly proportional to its concentration, according to the Beer-Lambert Law:

$$A = \epsilon bc$$

Where:

- A is the absorbance (unitless)
- ϵ (epsilon) is the molar absorptivity, a constant specific to the substance at a given wavelength ($\text{L mol}^{-1} \text{cm}^{-1}$)[3][4][7]

- b is the path length of the cuvette (typically 1 cm)[2][4]
- c is the concentration of the substance (mol L^{-1})[2][3]

By measuring the absorbance of an unknown sample at its wavelength of maximum absorbance (λ_{max}), its concentration can be determined using a calibration curve prepared from standard solutions of known concentrations.[7] While the specific λ_{max} for **Reactive Yellow 185** is not definitively cited in the provided search results, similar reactive yellow dyes show a λ_{max} in the range of 410-420 nm.[8][9] For the purpose of this protocol, we will assume a λ_{max} of 415 nm, which should be experimentally verified.

Experimental Protocol

Materials and Equipment

- **Reactive Yellow 185** (CAS No: 111211-44-0)[10]
- Deionized water (for solvent)
- UV-Vis Spectrophotometer (double beam or array detector)[6]
- Quartz or glass cuvettes (1 cm path length)[7][11]
- Volumetric flasks (100 mL, 50 mL, 25 mL, 10 mL)
- Pipettes (various sizes)
- Analytical balance

Preparation of Standard Solutions

2.1. Stock Standard Solution (e.g., 100 mg/L or a specific molarity):

- Accurately weigh a precise amount of **Reactive Yellow 185** powder. Note: The molecular weight of **Reactive Yellow 185** is 981.53 g/mol (for the tripotassium salt form $\text{C}_{27}\text{H}_{24}\text{ClK}_3\text{N}_8\text{O}_{15}\text{S}_4$).[10]
- Dissolve the weighed powder in a small amount of deionized water in a 100 mL volumetric flask.

- Once fully dissolved, dilute to the mark with deionized water and mix thoroughly. This is your stock solution.

2.2. Working Standard Solutions:

- Perform serial dilutions of the stock solution to prepare a series of working standards with decreasing concentrations.^[12] For example, prepare standards of 1, 2, 5, 10, and 20 mg/L.
- To prepare a 10 mg/L standard from a 100 mg/L stock, pipette 10 mL of the stock solution into a 100 mL volumetric flask and dilute to the mark with deionized water.
- Repeat this process to prepare the other working standards.

UV-Vis Spectrophotometer Setup and Measurement

- Turn on the spectrophotometer and allow it to warm up as per the manufacturer's instructions.
- Set the wavelength range for scanning (e.g., 300-700 nm) to determine the λ_{max} of **Reactive Yellow 185**.
- Use deionized water as the blank solution to zero the instrument.^[7]^[11]
- Measure the absorbance of one of the mid-range standard solutions across the set wavelength range to identify the wavelength of maximum absorbance (λ_{max}).
- Set the spectrophotometer to measure absorbance at the determined λ_{max} (assumed to be 415 nm for this protocol).
- Measure the absorbance of the blank, each working standard solution (from lowest to highest concentration), and the unknown sample(s).^[11] Ensure the cuvette is rinsed with the solution to be measured before filling.

Data Analysis

- Record the absorbance values for each standard solution.

- Create a calibration curve by plotting absorbance (y-axis) versus concentration (x-axis).[\[7\]](#)
[\[12\]](#)
- Perform a linear regression analysis on the calibration curve to obtain the equation of the line ($y = mx + c$) and the coefficient of determination (R^2). A good calibration curve should have an R^2 value close to 1.
- Use the equation of the line to calculate the concentration of **Reactive Yellow 185** in the unknown sample(s) based on their measured absorbance.

Data Presentation

Table 1: Properties of **Reactive Yellow 185**

Property	Value	Reference
CAS Number	111211-44-0	[10]
Molecular Formula	C27H24ClK3N8O15S4	[10]
Molecular Weight	981.53 g/mol	[10]
Appearance	Orange Powder	[1]
λ_{max} (in water)	~415 nm (to be determined experimentally)	[8] [9]

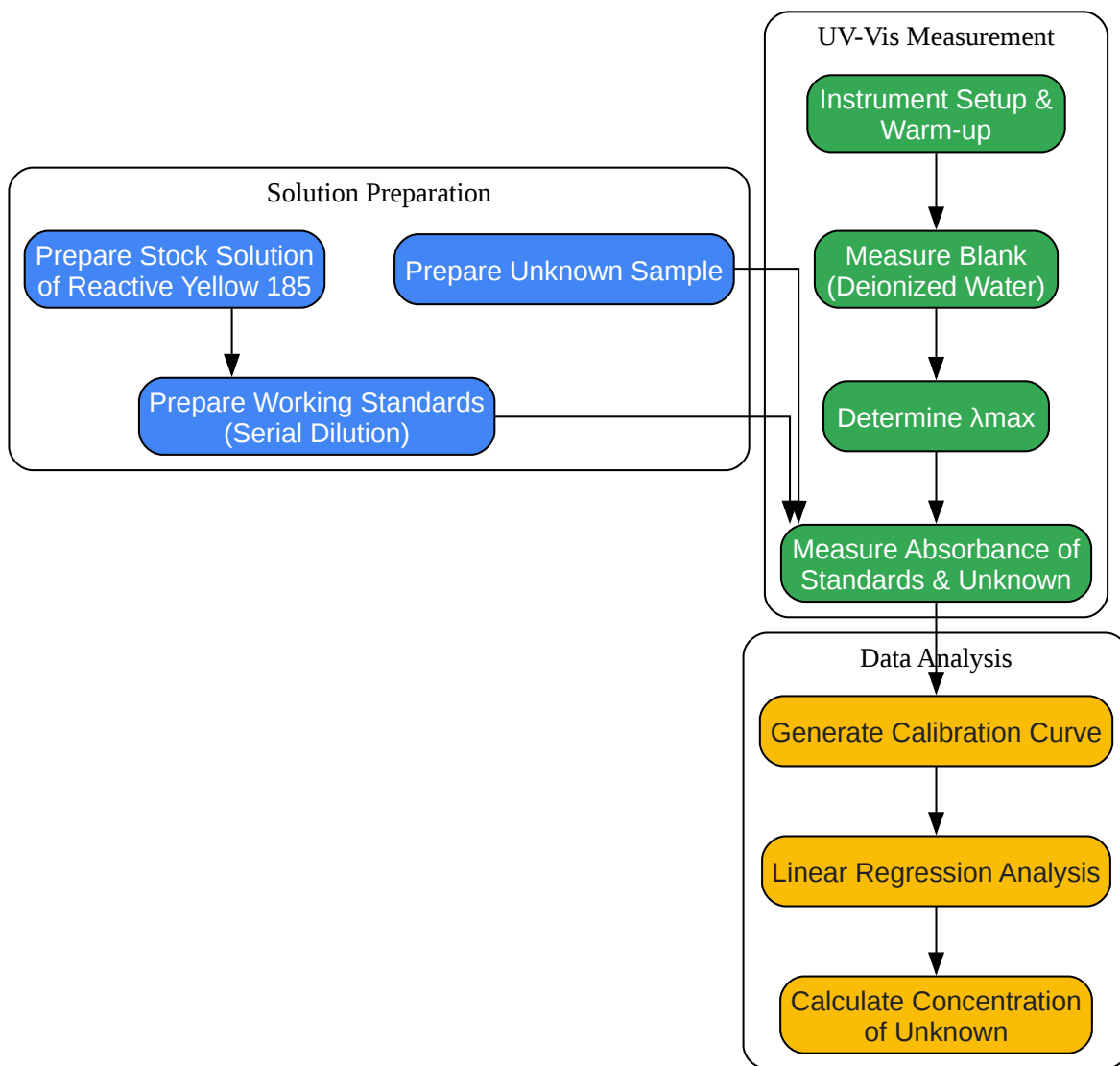
Table 2: Hypothetical Calibration Data for **Reactive Yellow 185**

Standard Concentration (mg/L)	Absorbance at 415 nm (AU)
1.0	0.112
2.0	0.225
5.0	0.560
10.0	1.123
20.0	2.248

Table 3: Analysis of an Unknown Sample

Sample ID	Absorbance at 415 nm (AU)	Calculated Concentration (mg/L)
Unknown Sample 1	0.785	7.00

Visualizations



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Caption: Experimental workflow for the quantitative analysis of **Reactive Yellow 185**.

Conclusion

This application note provides a straightforward and effective protocol for the quantification of **Reactive Yellow 185** using UV-Vis spectroscopy. The method is highly adaptable and can be implemented in various research and quality control settings. Accurate determination of the λ_{max} and careful preparation of standard solutions are critical for obtaining reliable results.

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